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Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

Cat. No.: B12388186

(R,R)-Lrrk2-IN-7 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a
key therapeutic target in the study of Parkinson's disease. While designed for high specificity, a
comprehensive understanding of its interaction with the broader human kinome is crucial for its
application in research and potential therapeutic development. This guide provides a
comparative analysis of the inhibitory activity of (R,R)-Lrrk2-IN-7 against other kinases,
supported by experimental data.

Note on Nomenclature: The majority of published data refers to the compound LRRK2-IN-1. It
is presumed that (R,R)-Lrrk2-IN-7 is a specific stereocisomer of or a closely related analog to
LRRK2-IN-1. The data presented here is based on studies conducted with LRRK2-IN-1.

Kinase Selectivity Profile

LRRK2-IN-1 has demonstrated a high degree of selectivity in broad-panel kinase screening. In
a comprehensive study, LRRK2-IN-1 was profiled against a panel of 442 distinct kinases. At a
concentration of 10 uM, it inhibited only 12 of these kinases by more than 90%[1]. This high
selectivity is a critical attribute for a chemical probe, minimizing the potential for confounding
off-target effects.

The table below summarizes the quantitative data for the off-target kinases inhibited by
LRRK2-IN-1.
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. Inhibition Binding Assay

Target Kinase IC50 (nM) Kd (nM)

Assay Type Type
LRRK2 (Wild- _

Enzymatic 13 - -
Type)
LRRK2 (G2019S _

Enzymatic 6 - -
Mutant)
DCLK1 - - KINOMEscan™ 160
DCLK2 Enzymatic 45 KINOMEscan™ 180
MAPK7 (ERKS5) Cellular 160 KINOMEscan™ 260
PLK4 - - KINOMEscan™ 1300
RPS6KA2

- >1000 KINOMEscan™ 1800
(RSK3)
RPS6KA6

- >1000 KINOMEscan™ 2900
(RSK4)
AURKB Enzymatic >1000 - -
CHEK2 Enzymatic >1000 - -
MKNK2 Enzymatic >1000 - -
MYLK Enzymatic >1000 - -
NUAK1 Enzymatic >1000 - -
PLK1 Enzymatic >1000 - -

LRRK2 Signaling and Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk
of Parkinson's disease. These mutations often lead to hyperactivation of the LRRK2 kinase.
LRRK2 is a multi-domain protein with a central kinase domain that phosphorylates various
substrates, including a subset of Rab GTPases, thereby influencing vesicular trafficking and
other cellular processes. (R,R)-Lrrk2-IN-7 acts as an ATP-competitive inhibitor, binding to the
kinase domain and preventing the phosphorylation of its substrates.
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Caption: LRRK2 signaling pathway and its inhibition by (R,R)-Lrrk2-IN-7.

Experimental Protocols

The determination of kinase inhibition profiles is a critical step in the characterization of a
kinase inhibitor. The data presented in this guide were generated using two primary
methodologies: biochemical enzymatic assays and competitive binding assays.

Biochemical Enzymatic Assays

These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.

e Reaction Setup: The kinase, a specific substrate (e.g., a peptide or protein), and ATP are
combined in a reaction buffer.

« Inhibitor Addition: A range of concentrations of the inhibitor is added to the reaction wells.

 Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature.

o Detection: The extent of substrate phosphorylation is quantified. This is often achieved by
measuring the incorporation of radiolabeled phosphate (from [y-32P]ATP) into the substrate or
by using phosphorylation-specific antibodies in an ELISA or Western blot format.
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o Data Analysis: The inhibitor concentration that reduces kinase activity by 50% (IC50) is
calculated by fitting the dose-response data to a sigmoidal curve.

KINOMEscan™ Competitive Binding Assay

This method assesses the ability of a compound to displace a known, immobilized ligand from

the ATP-binding site of a large panel of kinases.

Kinase Inhibition Assay Workflow
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Caption: Generalized workflows for kinase inhibition assays.

e Assay Principle: The assay measures the amount of a test compound that binds to a kinase

of interest by preventing the binding of a known, tagged ligand.
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o Components: A DNA-tagged kinase, the test compound, an immobilized ligand, and a
detection system.

e Procedure: The kinase is incubated with the test compound and the immobilized ligand. The
amount of kinase that binds to the immobilized ligand is quantified using gPCR of the DNA
tag.

o Data Analysis: The dissociation constant (Kd), a measure of binding affinity, is determined. A
lower Kd value indicates a higher affinity of the compound for the kinase.

Conclusion

The available data for LRRK2-IN-1, a close analog of (R,R)-Lrrk2-IN-7, indicates a high degree
of selectivity for LRRK2 over a large panel of human kinases. While a small number of off-
target kinases have been identified, the inhibitory concentrations for most of these are
significantly higher than for LRRK2. This selectivity profile supports its use as a valuable tool
for investigating LRRK2 biology and as a promising starting point for the development of
therapeutic agents for Parkinson's disease. Researchers should, however, remain mindful of
the potential for off-target effects, particularly when using the inhibitor at high concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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